(2,3,5-Trimethylphenoxy)acetic acid
Overview
Description
“(2,3,5-Trimethylphenoxy)acetic acid” is a chemical compound with the linear formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,3,5-Trimethylphenoxy)acetic acid” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,3,5-Trimethylphenoxy)acetic acid” include a molecular weight of 194.232 and a linear formula of C11H14O3 . Unfortunately, additional properties such as melting point, boiling point, and density were not available in the sources I found .
Scientific Research Applications
Synthesis and Structural Characterization in Organometallic Chemistry : Triorganotin(IV) derivatives of amino acids, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been synthesized and characterized, revealing their potential in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Aromatization in Organic Chemistry : Research has been conducted on the aromatization of alkyl-substituted cyclohexenones, including derivatives of (2,3,5-Trimethylphenoxy)acetic acid, which plays a crucial role in organic synthesis (Baiocchi, Giannangeli, & Bonanomi, 1978).
Development of Hyperbranched Polyesters in Polymer Science : The compound has been utilized in the creation of all-aromatic hyperbranched polyesters with phenol and acetate end groups, showcasing its applications in polymer science (Turner, Voit, & Mourey, 1993).
Innovations in Polymer Synthesis : It has been used in the synthesis of telechelic, star-shaped, and hyperbranched polyesters, further expanding its role in polymer chemistry (Kricheldorf & Stukenbrock, 1997).
Analytical Chemistry and Herbicide Analysis : The compound has relevance in the derivatization of acidic herbicides for their analysis via gas chromatography, demonstrating its importance in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).
Improvement of Synthesis Processes in Medicinal Chemistry : It has been investigated for the improved synthesis process of 3,4,5-trimethoxyphenyl acetic acid, indicating its potential in medicinal chemistry applications (Qi Yuejin, 2010).
Photodynamic Therapy in Cancer Applications : Derivatives of the compound have been studied for their photophysical and photochemical properties, especially for potential applications in photodynamic therapy for cancer treatment (Gürel, Pişkin, Altun, Odabaş, & Durmuş, 2015).
GC-MS Analysis in Food Chemistry : It has been involved in GC-MS methods for the separation and characterization of antioxidants in food products, such as cranberry fruit (Zuo, Wang, & Zhan, 2002).
Biocatalysis in Organic Chemistry : A study on p-Hydroxyphenylacetate 3-Hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids, which are strong antioxidants, underlines its application in biocatalysis (Dhammaraj et al., 2015).
Inhibition of Lipid Peroxidation in Biochemistry : Phenolic derivatives, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been studied for their role as inhibitors of membrane lipid peroxidation, demonstrating its significance in biochemistry (Dinis, Maderia, & Almeida, 1994).
Bioimaging in Biological Sciences : The compound has been investigated for its application in the development of fluorescence turn-on chemosensors for highly selective and sensitive detection and bioimaging of Al(3+) in living cells, indicating its potential in biological sciences (Gui et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3,5-trimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBIDSSNNIVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277411 | |
Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5-Trimethylphenoxy)acetic acid | |
CAS RN |
74592-71-5 | |
Record name | NSC2268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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